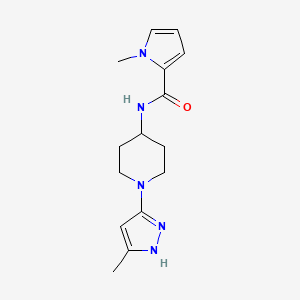

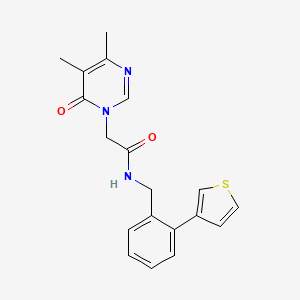

1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-pyrrole-2-carboxamide, also known as MP-10, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Molecular Interactions with CB1 Cannabinoid Receptor

Research has demonstrated the molecular interaction of closely related compounds with the CB1 cannabinoid receptor, highlighting the antagonist capabilities of such molecules. For instance, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and comparative molecular field analysis (CoMFA) provided insights into the structure-activity relationship, revealing that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor. This research suggests potential applications in understanding receptor-ligand interactions and drug design for targeting cannabinoid receptors (J. Shim et al., 2002).

Development of Glycine Transporter 1 Inhibitors

Further exploration into structurally diverse compounds has led to the identification of potent inhibitors of the glycine transporter 1 (GlyT1), a target of interest for therapeutic intervention in central nervous system disorders. One such compound, 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide, demonstrated significant GlyT1 inhibitory activity, suggesting the applicability of this chemical scaffold in the development of new CNS drugs (Shuji Yamamoto et al., 2016).

Anticancer Activity of Pyran Derivatives

The microwave-assisted synthesis of polysubstituted 4H-pyran derivatives, incorporating a 1H-pyrrole moiety, has shown promising anticancer activity. This innovative synthetic approach offers potential for the rapid development of novel anticancer agents, underscoring the versatility of pyrrole-based compounds in medicinal chemistry (S. Hadiyal et al., 2020).

Novel Fused Heterobicycles and Antibacterial Agents

The synthesis of novel pyrazolo[4,3-c]pyridine-3-ols demonstrates the application of 1H-pyrrole derivatives in creating fused heterobicycles with potential antibacterial properties. Such research highlights the ongoing exploration of pyrrole derivatives in the development of new antibacterial agents, contributing to the fight against resistant bacterial strains (P. Karthikeyan et al., 2014).

PET Imaging Agents for Neuroinflammation

Research into pyrazolopyrimidine derivatives has led to the synthesis of compounds suitable as PET imaging agents for investigating neuroinflammation. Such compounds underscore the importance of 1H-pyrrole derivatives in the development of diagnostic tools for neurodegenerative diseases (Xiaohong Wang et al., 2018).

properties

IUPAC Name |

1-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O/c1-11-10-14(18-17-11)20-8-5-12(6-9-20)16-15(21)13-4-3-7-19(13)2/h3-4,7,10,12H,5-6,8-9H2,1-2H3,(H,16,21)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKBVYUKCMFZSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CN3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2407852.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-fluoro-2-methylbenzamide](/img/structure/B2407857.png)

![8-(morpholinosulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2407858.png)

![2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2407863.png)

![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2407864.png)

![2-(allylamino)-5-[(E)-1,3-benzodioxol-5-ylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2407867.png)

![N-(cyanomethyl)-N-cyclopropyl-1-[(3-fluorophenyl)methyl]piperidine-3-carboxamide](/img/structure/B2407873.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2407874.png)